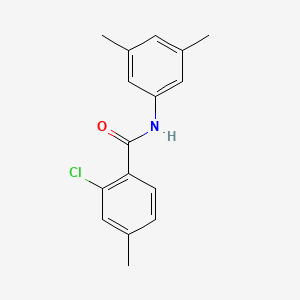![molecular formula C18H23N3O2S B5866071 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5866071.png)
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as PTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is structurally similar to other benzamide derivatives, which have been shown to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of various signaling pathways such as the NF-κB and JAK/STAT pathways. Moreover, this compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation and tumor growth. Moreover, this compound has been shown to modulate the activity of various transcription factors such as AP-1 and STAT3, which play a crucial role in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high yield. Moreover, this compound has been shown to have a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. For instance, its solubility in water is relatively low, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential applications of this compound in other scientific research fields such as neurodegenerative diseases and cardiovascular diseases need to be explored. Thirdly, the development of this compound derivatives with improved solubility and bioavailability may enhance its potential applications in drug discovery and development. Finally, the in vivo efficacy and safety of this compound need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-viral effects make it an attractive candidate for drug discovery and development. The synthesis method of this compound is relatively simple, and it has a low toxicity profile. However, further studies are needed to elucidate its exact mechanism of action and potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of 4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-aminothiazole with 4-bromo-N-(2-propylpentanoyl)benzamide in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to have a yield of around 50% and can be easily scaled up for larger quantities.
Applications De Recherche Scientifique
4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have potential applications in various scientific research fields. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
4-(2-propylpentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-5-13(6-4-2)16(22)20-15-9-7-14(8-10-15)17(23)21-18-19-11-12-24-18/h7-13H,3-6H2,1-2H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYHBZQPNIQWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)
![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)

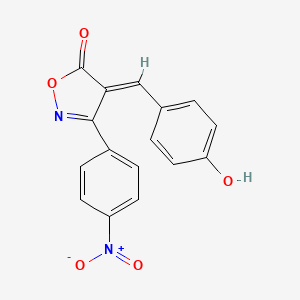
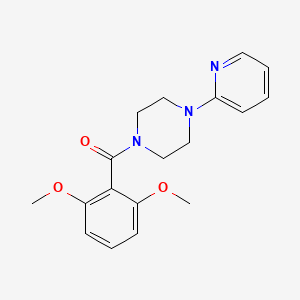
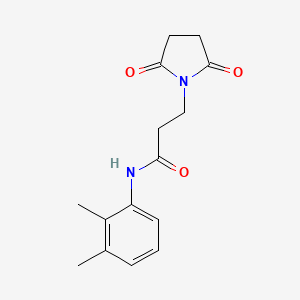
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5866066.png)
![3-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5866078.png)
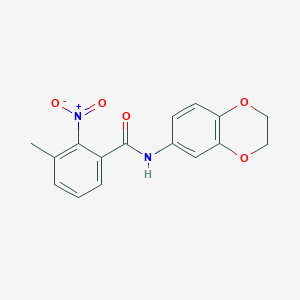
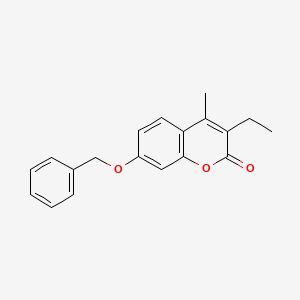
![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
